Cas no 72235-35-9 (1,8-Naphthyridin-3-ol)
1,8-Naphthyridin-3-ol Chemical and Physical Properties
Names and Identifiers
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- 1,8-Naphthyridin-3-ol
- 72235-35-9
- SCHEMBL276492
- EN300-216593
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- MDL: MFCD18384636
- Inchi: 1S/C8H6N2O/c11-7-4-6-2-1-3-9-8(6)10-5-7/h1-5,11H
- InChI Key: XRJLREGBRJGJJC-UHFFFAOYSA-N
- SMILES: OC1=CN=C2C(C=CC=N2)=C1
Computed Properties
- Exact Mass: 146.048012819g/mol
- Monoisotopic Mass: 146.048012819g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 140
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 46Ų
1,8-Naphthyridin-3-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-216593-1g |
1,8-naphthyridin-3-ol |
72235-35-9 | 1g |
$1557.0 | 2023-09-16 | ||
| Enamine | EN300-216593-5g |
1,8-naphthyridin-3-ol |
72235-35-9 | 5g |
$4517.0 | 2023-09-16 | ||
| Enamine | EN300-216593-10g |
1,8-naphthyridin-3-ol |
72235-35-9 | 10g |
$6697.0 | 2023-09-16 | ||
| Enamine | EN300-216593-0.05g |
1,8-naphthyridin-3-ol |
72235-35-9 | 0.05g |
$1308.0 | 2023-09-16 | ||
| Enamine | EN300-216593-0.1g |
1,8-naphthyridin-3-ol |
72235-35-9 | 0.1g |
$1371.0 | 2023-09-16 | ||
| Enamine | EN300-216593-0.25g |
1,8-naphthyridin-3-ol |
72235-35-9 | 0.25g |
$1432.0 | 2023-09-16 | ||
| Enamine | EN300-216593-0.5g |
1,8-naphthyridin-3-ol |
72235-35-9 | 0.5g |
$1495.0 | 2023-09-16 | ||
| Enamine | EN300-216593-1.0g |
1,8-naphthyridin-3-ol |
72235-35-9 | 1g |
$0.0 | 2023-06-08 | ||
| Enamine | EN300-216593-2.5g |
1,8-naphthyridin-3-ol |
72235-35-9 | 2.5g |
$3051.0 | 2023-09-16 | ||
| Enamine | EN300-216593-5.0g |
1,8-naphthyridin-3-ol |
72235-35-9 | 5.0g |
$4517.0 | 2023-02-22 |
1,8-Naphthyridin-3-ol Related Literature
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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4. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
Additional information on 1,8-Naphthyridin-3-ol
Comprehensive Overview of 1,8-Naphthyridin-3-ol (CAS No. 72235-35-9): Properties, Applications, and Research Insights
1,8-Naphthyridin-3-ol (CAS No. 72235-35-9) is a heterocyclic organic compound that has garnered significant attention in pharmaceutical and material science research due to its unique structural properties. This naphthyridine derivative features a fused ring system with nitrogen atoms at positions 1 and 8, making it a versatile scaffold for drug design and functional materials. Researchers are particularly interested in its potential as a bioactive intermediate for developing novel therapeutics targeting enzymes and receptors.
The compound's molecular structure allows for diverse chemical modifications, enabling the creation of derivatives with tailored properties. Recent studies highlight its role in medicinal chemistry, where it serves as a core structure for developing compounds with antimicrobial, anti-inflammatory, and anticancer activities. The presence of the hydroxyl group at position 3 enhances its ability to form hydrogen bonds, a critical feature for molecular recognition in biological systems.
In material science, 1,8-Naphthyridin-3-ol has shown promise as a building block for organic semiconductors and fluorescent probes. Its conjugated system and electron-rich nature make it suitable for applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and sensors. The compound's photophysical properties are being explored for use in bioimaging and environmental monitoring.
From a synthetic perspective, the preparation of 72235-35-9 involves multi-step organic reactions, often starting from readily available precursors like 2-aminopyridine derivatives. Modern green chemistry approaches are being applied to optimize its synthesis, reducing waste and improving yields. Researchers are also investigating catalytic methods to enhance the efficiency of producing this valuable intermediate.
The pharmacological potential of 1,8-Naphthyridin-3-ol derivatives is a hot topic in current drug discovery. Computational studies using AI-assisted molecular docking have identified several promising candidates based on this scaffold that show high binding affinity to disease-related targets. This aligns with the growing interest in structure-activity relationships (SAR) for rational drug design, a frequently searched topic among medicinal chemists.
Environmental and safety assessments of 72235-35-9 indicate that proper handling procedures should be followed, though it doesn't fall under hazardous classifications. The compound's stability and degradation pathways are subjects of ongoing research, particularly regarding its potential applications in sustainable chemistry. This aspect resonates with the increasing focus on eco-friendly chemicals in industrial processes.
Analytical characterization of 1,8-Naphthyridin-3-ol typically involves techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods confirm the compound's purity and structure, which are crucial for research applications. The growing availability of open-access spectral data for such compounds facilitates faster identification and verification in laboratory settings.
Future research directions for CAS No. 72235-35-9 include exploring its potential in combinatorial chemistry libraries and developing more efficient synthetic routes. The compound's versatility makes it valuable for high-throughput screening in drug discovery programs. Additionally, its application in metal-organic frameworks (MOFs) is an emerging area of investigation with potential implications for gas storage and separation technologies.
For researchers working with naphthyridine compounds, understanding the structure-property relationships of 1,8-Naphthyridin-3-ol is essential. The compound serves as an excellent model system for studying heterocyclic chemistry principles and their practical applications. Recent publications have highlighted innovative uses of this scaffold in developing selective enzyme inhibitors, addressing a key interest area in precision medicine.
The commercial availability of 72235-35-9 from specialty chemical suppliers has facilitated its adoption in various research programs. Quality control parameters for this compound often include specifications for HPLC purity and residual solvent content, reflecting the stringent requirements of pharmaceutical applications. This aligns with industry trends toward high-purity intermediates for drug development.
In summary, 1,8-Naphthyridin-3-ol (CAS No. 72235-35-9) represents a valuable chemical entity with wide-ranging applications from drug discovery to advanced materials. Its continued study contributes to advancements in multiple scientific disciplines while addressing current research priorities like sustainable synthesis and targeted therapeutics. The compound's importance is likely to grow as new applications emerge in response to evolving technological and medical needs.
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